Home > Products > Screening Compounds P5402 > N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide
N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide - 899951-31-6

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

Catalog Number: EVT-2915718
CAS Number: 899951-31-6
Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide is a synthetic heterocyclic compound featuring a chromone (4H-chromen-4-one) nucleus linked to a piperidine ring via a carboxamide bond. The chromone nucleus is further substituted at the 2-position with a carboxamide group bearing a 3-chlorophenyl substituent. [] This compound falls under the classification of substituted N-(5,6-dihydropyridin-1-(2H)-yl)-4-oxo-4H-chromene-2-carboxamides. [] Scientific research interest in this compound stems from its potential anticancer and anti-inflammatory properties associated with the chromone core structure. []

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide involves a multi-step procedure starting with 4-oxo-4H-chromene-2-carboxylic acid. []

  • Step 1: Acid Chloride Formation: 4-oxo-4H-chromene-2-carboxylic acid is reacted with thionyl chloride (SOCl2) in 1,2-dichloroethane, with a catalytic amount of dimethylformamide (DMF), under reflux for 4 hours. This reaction converts the carboxylic acid group to the corresponding acid chloride (4-oxo-4H-chromene-2-carbonyl chloride). The excess SOCl2 and solvent are removed under vacuum, and the crude acid chloride is used directly in the next step without further purification. []

  • Step 2: Ylide Formation: The crude 4-oxo-4H-chromene-2-carbonyl chloride is reacted with the appropriate substituted N-aminopyridinium salt in anhydrous tetrahydrofuran (THF). This reaction leads to the formation of a stable ylide intermediate. []

  • Step 3: Reduction: The ylide intermediate is then reduced using sodium borohydride (NaBH4) in absolute ethanol. This step yields the final product, N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide. []

Applications
  • Anticancer Screening: This compound can be tested against various cancer cell lines to assess its cytotoxic activity and potential for further development as an anticancer agent. []

4-Oxo-4H-chromene-2-carbonyl chloride

Compound Description: This compound is a key intermediate in the synthesis of substituted N-(5,6-dihydropyridin-1-(2H)-yl)-4-oxo-4H-chromene-2-carboxamide derivatives, which are being investigated as potential anticancer and anti-inflammatory agents. [] It is obtained by reacting 4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of 1,2-dichloroethane and a catalytic amount of dimethylformamide (DMF). [] The crude acid chloride is then reacted with substituted N-amino pyridinium salts to produce stable ylides, which can be further reduced to yield the desired target compounds. []

N-(4-tert-butyl-5,6-dihydropyridin-1(2H)-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Compound Description: This compound is a substituted N-(5,6-dihydropyridin-1-(2H)-yl)-4-oxo-4H-chromene-2-carboxamide derivative synthesized as part of a study focused on discovering novel anticancer and anti-inflammatory agents. [] It showed promising cytotoxicity against MDA-MB-231 breast cancer cell lines with an IC50 value of 73.28 μM. []

N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (27)

Compound Description: This chromone derivative is a potent and reversible monoamine oxidase B (MAO-B) inhibitor with an IC50 of 669 pM. [, ] It acts as a competitive and reversible inhibitor, exhibiting favorable toxicological profile and physicochemical properties suitable for blood-brain barrier permeability. []

Relevance: While not directly derived from the same core structure, this compound is relevant to N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide due to the shared presence of the chromone moiety, which is a key structural feature for MAO-B inhibition. Both compounds also contain an amide spacer linking the chromone to a substituted phenyl ring. [] These similarities suggest that N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide might also possess MAO-B inhibitory activity, warranting further investigation.

N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (20)

Compound Description: This chromone derivative is another potent and reversible MAO-B inhibitor with an IC50 of 403 pM. [, ] It acts as a noncompetitive and reversible inhibitor, demonstrating significant reduction of cellular reactive oxygen species (ROS) levels. []

Relevance: Similar to N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide, this compound is relevant to N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide due to the shared chromone moiety and the amide linker connecting it to a substituted phenyl ring (in this case, 3-chlorophenyl). [] The presence of a 3-chlorophenyl group in both compounds further strengthens the structural relationship and suggests potential commonalities in their biological activities.

Properties

CAS Number

899951-31-6

Product Name

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

IUPAC Name

N-(3-chlorophenyl)-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.85

InChI

InChI=1S/C22H19ClN2O4/c23-15-7-6-8-16(13-15)25(22(28)24-11-4-1-5-12-24)21(27)20-14-18(26)17-9-2-3-10-19(17)29-20/h2-3,6-10,13-14H,1,4-5,11-12H2

InChI Key

HGOSNEYSFYGXJW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.